2-[2-(2-Methylpropanamido)benzamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Methylpropanamido)benzamido]benzoic acid is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of two amide groups attached to a benzene ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Methylpropanamido)benzamido]benzoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method ensures high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(2-Methylpropanamido)benzamido]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoquinones under specific conditions.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoquinones and other oxidized derivatives.
Reduction: Amines and reduced benzamides.
Substitution: Halogenated benzamides and other substituted derivatives.
Scientific Research Applications
2-[2-(2-Methylpropanamido)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylpropanamido)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The amide groups can form hydrogen bonds with various biological molecules, influencing their activity. The benzene ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can lead to changes in enzyme activity, receptor binding, and other cellular processes.
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Salicylamide: An analgesic and antipyretic agent.
Ethenzamide: Used as an analgesic and anti-inflammatory drug.
Comparison: 2-[2-(2-Methylpropanamido)benzamido]benzoic acid is unique due to the presence of two amide groups, which can enhance its ability to form hydrogen bonds and interact with biological molecules. This makes it potentially more versatile in its applications compared to simpler benzamides like benzamide and salicylamide.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[[2-(2-methylpropanoylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N2O4/c1-11(2)16(21)19-14-9-5-3-7-12(14)17(22)20-15-10-6-4-8-13(15)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
NGSOXLZMJZBCKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.